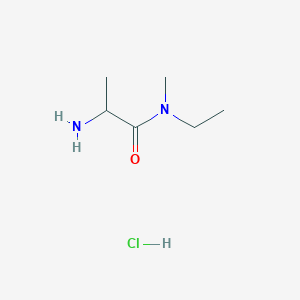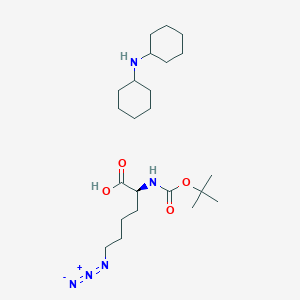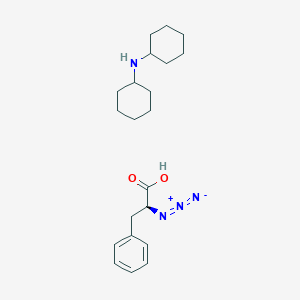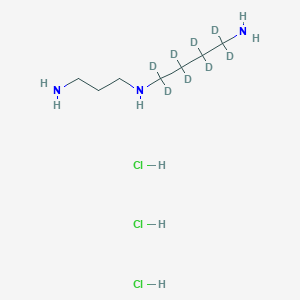
2-amino-N-ethyl-N-methylpropanamide hydrochloride
Descripción general
Descripción
“2-amino-N-ethyl-N-methylpropanamide hydrochloride” is a chemical compound with the CAS Number: 1796908-56-9 . It has a molecular weight of 166.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-amino-N-ethyl-N-methylpropanamide hydrochloride” is 1S/C6H14N2O.ClH/c1-4-8-5(9)6(2,3)7;/h4,7H2,1-3H3,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-amino-N-ethyl-N-methylpropanamide hydrochloride” is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Polymer Science Applications
Preparation and Characterization of Cationic Poly(N-isopropylacrylamide) Copolymer Latexes : The study by Meunier, Elaissari, and Pichot (1995) describes the synthesis of cationic poly(N-isopropylacrylamide) copolymer latexes using a similar compound, 2-aminoethyl-methacrylate hydrochloride, which plays a crucial role in the polymerization kinetics and particle nucleation. This work underscores the compound's utility in creating polymers with specific surface functionalities and stability properties (Meunier, Elaissari, & Pichot, 1995).
Smart Terpolymer Network Hydrogels for Removal of Metal Ions and Dyes : Research by Singha et al. (2019) highlights the use of acrylamido derivatives in the synthesis of smart terpolymer network hydrogels for the removal of metal ions and dyes. This study showcases the compound's application in environmental remediation through the fabrication of hydrogels with high adsorption capacities and selectivity (Singha et al., 2019).
Medicinal Chemistry and Biomedical Applications
Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols : Kiuchi et al. (2000) investigated the lymphocyte-decreasing effect and immunosuppressive effect of 2-substituted 2-aminopropane-1,3-diols, highlighting the compound's potential in developing new immunosuppressive drugs for organ transplantation. The study demonstrates the compound's role in drug design and synthesis (Kiuchi et al., 2000).
Computational Peptidology for Antifungal Tripeptides : A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) utilized conceptual density functional theory to analyze the chemical reactivity of antifungal tripeptides, one of which includes a similar compound structure. This research contributes to understanding the compound's role in developing antifungal peptides, offering insights into drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Environmental Science Applications
- Degradation Kinetics of Atrazine with Ozone and OH Radicals : Acero, Stemmler, and Gunten (2000) explored the degradation of atrazine, a pesticide, using ozone and OH radicals, identifying main degradation products. Although not directly involving 2-amino-N-ethyl-N-methylpropanamide hydrochloride, this study represents the broader context of environmental chemistry where similar compounds could be investigated for their degradation behavior and potential environmental impact (Acero, Stemmler, & Gunten, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-N-ethyl-N-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-4-8(3)6(9)5(2)7;/h5H,4,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZIXXXJCZXLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-ethyl-N-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)
![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)



![8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1528148.png)